molecular formula C6H13ClN2O3S B6186676 methyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate hydrochloride CAS No. 2639441-44-2

methyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate hydrochloride

Cat. No.: B6186676
CAS No.: 2639441-44-2
M. Wt: 228.7
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Description

Methyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate hydrochloride is a chemical compound with the molecular formula C6H13ClN2O3S and a molecular weight of 228.69 g/mol . This compound is known for its unique structure, which includes a thiomorpholine ring and a carbamate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of methyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate hydrochloride involves several steps. One common synthetic route includes the reaction of thiomorpholine with methyl isocyanate under controlled conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to proceed efficiently. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Methyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiomorpholine derivatives.

Scientific Research Applications

Methyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce thiomorpholine and carbamate groups into target molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic effects.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate hydrochloride involves its interaction with specific molecular targets. The thiomorpholine ring and carbamate group can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Methyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate hydrochloride can be compared with other similar compounds, such as:

    Thiomorpholine derivatives: These compounds share the thiomorpholine ring structure but may have different substituents, leading to variations in their chemical and biological properties.

    Carbamate derivatives: Compounds with carbamate groups can have diverse structures and functions, depending on the nature of the substituents attached to the carbamate group.

The uniqueness of this compound lies in its combination of the thiomorpholine ring and carbamate group, which imparts distinct chemical and biological properties.

Properties

CAS No.

2639441-44-2

Molecular Formula

C6H13ClN2O3S

Molecular Weight

228.7

Purity

95

Origin of Product

United States

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